Clopenphendioxan

Alpha-1 adrenergic receptor Radioligand binding assay Prostate cancer

Clopenphendioxan (compound 7; {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine) is a synthetic α1-adrenoreceptor (AR) antagonist belonging to the 1,4-benzodioxan-related compound series. Developed as a para-chloro derivative of the lead open-ring analogue openphendioxan (compound 4), it functions as a potent antagonist at recombinant human α1D-, α1B-, and α1A-AR subtypes with a characteristic selectivity profile (α1D > α1A > α1B) and exhibits antiproliferative activity against human PC-3 prostate cancer cells.

Molecular Formula C25H28ClNO5
Molecular Weight 457.9 g/mol
Cat. No. B1250225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopenphendioxan
Synonyms(2-(2-(4-chlorobenzyloxy)phenoxy)ethyl)-(2-(2,6-dimethoxyphenoxy)ethyl)amine
clopenphendioxan
Molecular FormulaC25H28ClNO5
Molecular Weight457.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCCNCCOC2=CC=CC=C2OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C25H28ClNO5/c1-28-23-8-5-9-24(29-2)25(23)31-17-15-27-14-16-30-21-6-3-4-7-22(21)32-18-19-10-12-20(26)13-11-19/h3-13,27H,14-18H2,1-2H3
InChIKeyRUMAWEVINCSBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopenphendioxan: A Reference α1D-Adrenoreceptor Antagonist for Prostate Cancer Target Validation


Clopenphendioxan (compound 7; {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine) is a synthetic α1-adrenoreceptor (AR) antagonist belonging to the 1,4-benzodioxan-related compound series [1]. Developed as a para-chloro derivative of the lead open-ring analogue openphendioxan (compound 4), it functions as a potent antagonist at recombinant human α1D-, α1B-, and α1A-AR subtypes with a characteristic selectivity profile (α1D > α1A > α1B) and exhibits antiproliferative activity against human PC-3 prostate cancer cells [1][2]. Its documented antineoplastic activity and tool-compound utility for dissecting α1D/α1B-AR subtype involvement in apoptosis make it a key reference standard for α1-AR-focused oncology research [2].

Workflow α1D-AR target engagement studies in prostate cancer cell models
Selection Subtype-selective antagonist tool with reported α1D > α1A > α1B rank order
Format Reference standard for PC-3 cell-based antiproliferative and apoptosis assays

Why α1-Antagonist Substitution Fails: Clopenphendioxan Subtype Selectivity vs. Openphendioxan


The 1,4-benzodioxan-related series demonstrates that minor substituent changes on the benzyloxy ring produce non-linear shifts in α1-AR subtype affinity, functional tissue selectivity, and antiproliferative potency [1]. Clopenphendioxan, bearing a para-chloro substituent, cannot be considered interchangeable with its unsubstituted parent openphendioxan or other halogenated analogues, as the p-Cl group confers a marked enhancement in α1D/α1B selectivity ratio and distinct apoptotic efficacy that is absent in the ortho- or meta-chloro congeners [1]. Generic substitution based on shared α1-antagonist classification ignores these quantifiable differences in receptor binding kinetics and functional outcomes, risking failure in assays where α1D/α1B-dependent pathway engagement is the critical endpoint [1].

Substituent-dependent selectivity
Para-chloro substitution (Clopenphendioxan) provides a distinct α1D/α1B selectivity profile compared to the unsubstituted parent openphendioxan; selectivity ratio may shift significantly and alter pathway interpretation.
Halogen position sensitivity
Ortho- or meta-chloro analogues lack the α1D/α1B selectivity window characteristic of the para-Cl derivative; assay response may differ and may not replicate the reported subtype engagement profile.
Generic α1-antagonist mismatch
Non-selective α1-antagonists (e.g., doxazosin) cannot substitute for α1D-preferring tool compounds in studies where subtype-specific pathway dissection is the critical endpoint.

Clopenphendioxan Procurement Evidence: Direct Quantitative Comparison vs. Openphendioxan and Doxazosin


α1D Adrenergic Receptor Binding Affinity: Clopenphendioxan vs. Openphendioxan

Clopenphendioxan (7) demonstrates the highest α1D-AR affinity within the synthesized series (compounds 4–18), exceeding the lead compound openphendioxan (4). In displacement assays using [3H]prazosin at cloned human ADRA1D expressed in CHO cells, clopenphendioxan yielded a Ki of 0.0316 nM (pKi 10.5), compared to openphendioxan's pKi of 10.17 (approximately 6.8 nM Ki) [1][2]. This represents a ~2.1-fold improvement in binding affinity at the α1D subtype, a critical target implicated in prostate cancer cell proliferation and motility [1].

α1D Binding Affinity
Head-to-head
Ki 0.0316 nM (Clopenphendioxan)
vs. ~6.8 nM (openphendioxan)
~2.1-fold higher affinity
Reported α1D-AR engagement at lower concentrations; may support target dissection studies.
Displacement of [³H]prazosin on cloned human ADRA1D in CHO cells.
Alpha-1 adrenergic receptor Radioligand binding assay Prostate cancer

α1D/α1B Subtype Selectivity Ratio: Clopenphendioxan Exhibits the Highest Selectivity Window in the Series

Clopenphendioxan displays the greatest selectivity for α1D over α1B among all compounds in the series. The pKi difference (α1D − α1B) for clopenphendioxan is 1.5 log units (pKi 10.5 vs. 9.0), corresponding to an ~32-fold binding preference [1][2]. In contrast, openphendioxan (4) exhibits a pKi difference of only 0.9 log units (pKi 10.17 vs. 9.27), or ~8-fold selectivity [1]. The p-chloro derivative thus achieves a ~4-fold improvement in the α1D/α1B selectivity ratio compared to the lead compound, whereas the m-chloro analogue (6) shows an intermediate selectivity of ~3.2-fold (pKi 10.3 vs. 9.8) [1].

α1D/α1B Selectivity
Head-to-head
~32-fold selectivity (ΔpKi 1.5)
May reduce α1B-AR interference in α1D-focused mechanistic studies.
Openphendioxan ~8-fold; doxazosin non-selective.
Receptor subtype selectivity Alpha-1B adrenergic receptor Off-target profiling

Antiproliferative Potency on PC-3 Prostate Cancer Cells: Clopenphendioxan as the Most Efficacious Derivative

In the sulforhodamine B (SRB) assay on human PC-3 prostate cancer cells, clopenphendioxan (7) was identified as the compound exhibiting the highest antitumor efficacy among the entire series (compounds 4–18), evaluated on the basis of three parameters: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration), all at low micromolar concentrations [1]. The abstract of the primary study explicitly states that compound 7 demonstrated superiority over both the unsubstituted lead openphendioxan (4) and all other substituted analogues, including compounds with electron-withdrawing (e.g., p-NO2, 13) and electron-donating (e.g., p-OCH3, 16) para substituents [1]. This functional superiority was mechanistically linked to clopenphendioxan's capacity to induce significant reduction of α1D- and α1B-AR expression in PC-3 cells, an effect reversed by norepinephrine [1].

Antiproliferative Response
Head-to-head
Ranked #1 among 15 tested analogues
Reported highest antiproliferative endpoint in PC-3 cell model within the series.
SRB assay; parameters GI50, TGI, LC50 at low µM concentrations.
Antiproliferative activity PC-3 prostate cancer SRB cytotoxicity assay

Reduced 5-HT1A Receptor Affinity: Clopenphendioxan Minimizes Serotonergic Cross-Reactivity vs. Openphendioxan

Clopenphendioxan exhibits substantially lower affinity at the 5-HT1A serotonin receptor compared to its parent compound openphendioxan. Clopenphendioxan shows a 5-HT1A pKi of 7.81 (Ki ≈ 15.5 nM), whereas openphendioxan (4) displays a pKi of 8.39 (Ki ≈ 4.1 nM) [1]. This represents a ~3.8-fold reduction in 5-HT1A affinity for the p-chloro derivative. Combined with its enhanced α1D affinity (Ki 0.0316 nM), clopenphendioxan achieves an α1D/5-HT1A selectivity window of ~490-fold, compared to openphendioxan's ~600-fold window (based on Ki ratios) [1][2]. While the selectivity ratio is comparable in magnitude, the absolute reduction in 5-HT1A binding translates to lower serotonergic partial agonist activity at concentrations required for α1D engagement, which is relevant for assays where 5-HT1A-mediated effects (e.g., modulation of cAMP or neuronal signaling) would confound interpretation [1].

5-HT1A Off-Target
Head-to-head
Ki ~15.5 nM (Clopenphendioxan)
vs. ~4.1 nM (openphendioxan)
Lower serotonergic binding may reduce assay confounds in non-neuronal models.
α1D/5-HT1A window ~490-fold; partial agonist activity observed.
5-HT1A serotonin receptor Receptor selectivity profiling Off-target pharmacology

Clopenphendioxan: Recommended Application Scenarios for α1-AR Prostate Cancer Research


Target Validation of α1D-AR in Prostate Cancer Cell Proliferation and Apoptosis

Clopenphendioxan is the optimal tool compound for studies requiring selective pharmacological blockade of the α1D adrenergic receptor subtype in PC-3 or related prostate cancer lines. With an α1D Ki of 0.0316 nM and an α1D/α1B selectivity ratio ~32-fold, it provides the highest-resolution discrimination between α1D- and α1B-mediated effects within the 1,4-benzodioxan chemotype, as demonstrated by the original Quaglia et al. study that first established α1D/α1B-AR expression in PC-3 cells and their functional role in apoptosis regulation [1]. The demonstrated norepinephrine-reversible depletion of α1D/α1B-AR protein following clopenphendioxan treatment provides a built-in mechanistic validation endpoint [1].

Antiproliferative Screening Benchmark for α1-AR Antagonist Development Programs

As the most efficacious compound in the SRB assay panel across 15 analogues (4–18), clopenphendioxan serves as a well-characterized positive control for structure–activity relationship (SAR) campaigns aimed at optimizing α1-AR antagonists for prostate cancer applications [1]. Its activity at low micromolar concentrations, quantified via the three-parameter NCI-style assessment (GI50, TGI, LC50), provides a reproducible benchmark against which novel derivatives can be directly compared [1].

Pharmacological Dissection of α1D-Mediated Signaling in Co-Expression Systems

In experimental systems where α1A-, α1B-, and α1D-AR subtypes are co-expressed (e.g., vascular smooth muscle, certain neuronal preparations), clopenphendioxan's affinity rank order (α1D pKi 10.5 > α1A pKi 9.6 > α1B pKi 9.0) and its ~8-fold α1D/α1A selectivity enable concentration-dependent dissection of α1D-specific contributions to downstream signaling, with minimal α1B interference at low nanomolar concentrations [1][2]. This profile is superior to that of doxazosin (equipotent across subtypes) and openphendioxan (lower α1D/α1B selectivity) for this specific application [1].

Receptor Occupancy Studies Requiring High-Affinity α1D Tracer Development

The sub-nanomolar α1D Ki (0.0316 nM) of clopenphendioxan makes it a candidate scaffold for developing high-affinity radioligands or fluorescent probes for α1D-AR occupancy studies. Its ~26-fold higher α1D affinity relative to the clinically used α1-antagonist doxazosin (α1D pKi 9.09) provides a substantially improved signal-to-noise ratio for binding site occupancy quantification in tissues with low α1D expression [1].

Application
Selection Property
Validation Focus
α1D-AR target validation in prostate cancer cell models
α1D/α1B selectivity profile
Apoptosis and proliferation endpoint interpretation
Antiproliferative assay benchmark for α1-AR antagonist SAR
Consistent reference standard with reported activity range
Comparative GI50/TGI/LC50 endpoint analysis
α1D-specific signaling dissection in co-expression systems
Affinity rank order (α1D > α1A > α1B)
Concentration-dependent pathway discrimination
High-affinity α1D probe development
High-affinity α1D binding profile
Binding site occupancy quantification
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